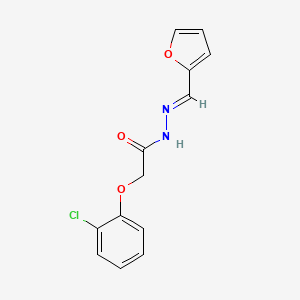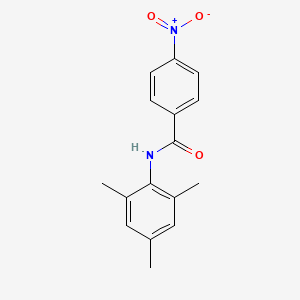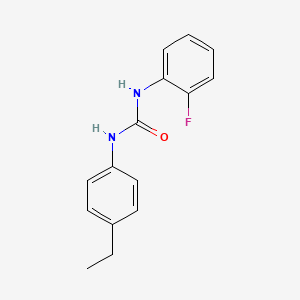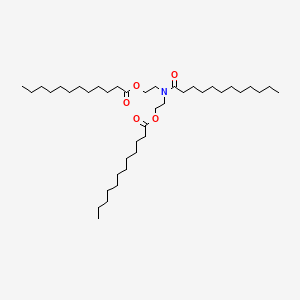![molecular formula C17H19NO3 B11948522 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group, an imine linkage, and a dimethoxyphenyl group, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol typically involves the reaction of 3,4-dimethoxyphenethylamine with salicylaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and ethers.
Aplicaciones Científicas De Investigación
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the imine linkage.
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a different substitution pattern on the phenol ring.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a similar imine linkage but different substituents.
Uniqueness
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is unique due to its combination of a phenol group, an imine linkage, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H19NO3/c1-20-16-8-5-13(11-17(16)21-2)9-10-18-12-14-3-6-15(19)7-4-14/h3-8,11-12,19H,9-10H2,1-2H3 |
Clave InChI |
BYCBDWPEUYJRTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)O)OC |
Solubilidad |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)


![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


